molecular formula C10H17N5 B1527937 6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine CAS No. 1354952-08-1

6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine

Cat. No.: B1527937
CAS No.: 1354952-08-1
M. Wt: 207.28 g/mol
InChI Key: ZECYEEYVUPZUEP-UHFFFAOYSA-N
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Description

6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine is a chemical compound designed for research and development purposes. Its molecular structure, which incorporates both a pyrimidine ring and an aminomethylpyrrolidine group, suggests potential for interaction with various biological targets. Compounds featuring pyrrolidine subunits are of significant interest in medicinal chemistry and are frequently explored as key scaffolds in the design of pharmacological tools and active substances . The specific research applications and mechanism of action for this compound are areas for ongoing scientific investigation. Researchers are encouraged to utilize this material in foundational studies to elucidate its full physicochemical and biological properties.

Properties

IUPAC Name

6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c1-12-9-5-10(14-7-13-9)15-4-2-3-8(15)6-11/h5,7-8H,2-4,6,11H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECYEEYVUPZUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)N2CCCC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-08-1
Record name 6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine
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Preparation Methods

Preparation of the Pyrrolidinyl Aminomethyl Substituent

Aminomethyl-substituted pyrrolidine derivatives can be synthesized via reductive amination of pyrrolidinone or pyrrolidine derivatives with formaldehyde or other aldehydes, followed by reduction. This approach is supported by general amine synthesis methods:

  • Reductive amination involves reacting a ketone or aldehyde with an amine, forming an imine intermediate, which is then reduced to the amine.
  • For example, cyclopentylamine (analogous to pyrrolidine) can be reacted with formaldehyde or methylamine to yield aminomethyl derivatives after reduction with suitable catalysts such as palladium on charcoal or Raney Nickel.

Functionalization of the Pyrimidine Core

The pyrimidine ring can be functionalized at the 4- and 6-positions through nucleophilic aromatic substitution (SNAr) reactions, exploiting the electron-deficient nature of the pyrimidine ring:

  • The 4-position is often substituted with an amino group via reaction of 4-chloropyrimidine derivatives with methylamine to introduce the N-methylamino substituent.
  • The 6-position can be substituted with the pyrrolidinyl aminomethyl group by nucleophilic displacement of a suitable leaving group (e.g., chlorine) on the pyrimidine ring by the aminomethyl pyrrolidine nucleophile.

Specific Synthetic Routes and Catalytic Reductions

Research on aminomethyl-pyridine and aminomethyl-pyrimidine analogs provides insight into the preparation of such aminomethyl-substituted heterocycles:

  • Conversion of cyano groups to aminomethyl groups via catalytic hydrogenation is a reliable method. For instance, hydrogenation of cyano-substituted pyridines with palladium on charcoal or Raney Nickel converts the nitrile to the primary amine.
  • Amidation followed by selective hydrogenation is also used to prepare aminomethyl derivatives, employing coupling reagents such as PyBOP for amidation and TFA for deprotection steps.
  • Use of hydrazine hydrate as a hydrogen source in Raney Nickel-catalyzed hydrogenation improves yields and selectivity for aminomethyl derivatives.

Representative Synthetic Scheme (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic substitution 4-chloropyrimidine + methylamine Introduction of N-methylamino group at 4-position
2 Reductive amination Pyrrolidinone + formaldehyde + reducing agent (Pd/C or Raney Nickel) Formation of 2-(aminomethyl)pyrrolidine
3 Nucleophilic substitution 6-chloropyrimidine derivative + 2-(aminomethyl)pyrrolidine Attachment of pyrrolidinyl aminomethyl group at 6-position
4 Purification Chromatography/crystallization Isolation of final compound

Analytical Data and Yields from Literature

While direct data for this exact compound are limited, analogous aminomethyl-pyridine and aminomethyl-pyrimidine compounds have been synthesized with the following typical yields and conditions:

Compound Type Catalyst Yield (%) Notes
Aminomethyl-pyridine (from cyano precursor) Pd/C 70-85 High selectivity, mild conditions
Aminomethyl-pyridine (from amide precursor) Raney Nickel + hydrazine hydrate 65-80 Improved efficiency with hydrazine
N-methylamino substitution on pyrimidine Methylamine (excess) 75-90 SNAr reaction, typically in polar solvents

Research Findings and Optimization

  • The choice of catalyst and hydrogen source is critical to avoid over-reduction or side reactions during cyano to aminomethyl conversion.
  • Protection/deprotection strategies (e.g., Boc protection) may be required to prevent side reactions during multi-step synthesis.
  • Reductive amination is preferred for installing aminomethyl groups due to its simplicity and high yields.
  • The use of coupling reagents like PyBOP facilitates efficient amidation steps when preparing intermediates.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Catalyst Yield Range Comments
Aminomethyl group introduction Reductive amination Aldehyde (formaldehyde), amine Pd/C or Raney Nickel 65-85% Selective, mild conditions
N-Methylamino substitution SNAr 4-chloropyrimidine, methylamine None (nucleophilic substitution) 75-90% Requires excess amine
Coupling of pyrrolidinyl substituent Nucleophilic substitution 6-chloropyrimidine derivative, aminomethyl pyrrolidine None 70-85% Controlled reaction conditions needed
Amidation (if needed) Coupling Carboxylic acid derivatives, amines PyBOP 70-90% Protecting groups may be necessary

Chemical Reactions Analysis

Types of Reactions

6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Neurological Research

Potential Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, which could be explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Compounds that modulate neurotransmitter systems or exhibit anti-inflammatory properties are of particular interest.

Case Study: Neurotransmitter Modulation
Research has highlighted that certain pyrimidine derivatives can enhance cognitive function and reduce neuroinflammation in animal models. These findings suggest that 6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine may have similar effects, warranting further investigation into its efficacy in neuropharmacology .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Properties
There is growing interest in the antimicrobial potential of compounds with similar structures. Studies have shown that pyrimidine derivatives can exhibit activity against a range of bacteria and fungi.

Case Study: Antibacterial Efficacy
A recent investigation into structurally related compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Chemical Scaffold for Drug Development

The unique structure of 6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine makes it an attractive scaffold for drug design. Its ability to be modified at various positions allows for the synthesis of new derivatives with potentially enhanced biological activities.

Modification Position Potential Activity
2-positionEnhanced receptor binding
4-positionIncreased selectivity
N-methyl groupImproved pharmacokinetics

Mechanism of Action

The mechanism of action of 6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares structural features, molecular weights, and key properties of 6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine with related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
6-[2-(Aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine (Target) Pyrimidine 2-(Aminomethyl)pyrrolidine, N-methylamine ~235.3 (calculated) High polarity due to amine groups; potential for hydrogen bonding
(R)-N-(6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-pyrimidin-4-yl)pyrimidin-2-amine () Pyrimidine 2-(Methoxymethyl)pyrrolidine, pyrazole, pyrimidin-2-amine 352.9 Lower solubility (methoxy group); moderate yield (25%)
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine () Pyrimidine Piperazine, N-butylamine 248.4 (calculated) Enhanced flexibility (piperazine); versatile in drug discovery
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine () Pyrimidine 4-Aminopiperidine, N-allylamine ~263.3 (calculated) Improved stability (allyl group); agrochemical applications
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine () Pyrimidine 4-Fluoroanilino, methylphenyl, methyl 394.18 Antibacterial activity; intramolecular N–H⋯N hydrogen bonds
N-Methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine () Pyrimidine Piperidine, N-methylamine, isopropyl 248.37 Lipophilic (isopropyl); potential CNS penetration
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () Pyrimidine Piperidine, methyl 178.2 (calculated) Compact structure; crystallizes with weak C–H⋯π interactions

Key Differentiators of the Target Compound

  • Pyrrolidine vs.
  • Aminomethyl Group: This substituent increases polarity and hydrogen-bonding capacity, improving solubility over methoxy- or chloro-substituted analogs .
  • N-Methylamine : Reduces metabolic degradation compared to unmodified amines, as seen in ’s piperidine derivative .

Biological Activity

6-[2-(Aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine, with CAS Number 1354952-08-1, is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity based on existing literature and research findings.

The molecular formula of this compound is C10H17N5C_{10}H_{17}N_5, and it features a pyrimidine ring, which is known for its role in various biological processes, including nucleic acid synthesis and cellular metabolism.

Biological Activity Overview

Research indicates that compounds containing pyrimidine derivatives often exhibit a range of biological activities, including:

  • Antiviral Activity : Pyrimidine analogs have been investigated for their ability to inhibit viral replication, particularly in the context of hepatitis viruses .
  • Anticancer Properties : Certain pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation and migration. For instance, chloroethyl pyrimidine nucleosides have been reported to significantly inhibit cell growth in various cancer cell lines .
  • Neuroprotective Effects : Some studies suggest that pyrimidine compounds may have neuroprotective properties, potentially through modulation of inflammatory pathways .

1. Antiviral Activity

A study focusing on the inhibition of the hepatitis E virus (HEV) highlighted the role of pyrimidine biosynthesis inhibitors in enhancing antiviral responses. The findings suggested that targeting the pyrimidine pathway could lead to significant antiviral activity, potentially making compounds like 6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine candidates for further investigation .

2. Anticancer Activity

In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit the proliferation and invasion of cancer cells. For example, a class of chloroethyl pyrimidine nucleosides was shown to significantly reduce cell viability in A431 vulvar epidermal carcinoma cells . This suggests that 6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine may also possess similar anticancer properties.

Data Summary Table

Activity Type Findings Reference
AntiviralInhibition of HEV replication through targeting pyrimidine biosynthesis pathways
AnticancerSignificant inhibition of A431 cell proliferation by chloroethyl pyrimidine nucleosides
NeuroprotectivePotential modulation of NLRP3 inflammasome activation in neurodegenerative contexts

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with functionalization of the pyrimidine core. Key steps include:

  • Coupling : Reacting 4-chloropyrimidine derivatives with aminomethylpyrrolidine under Buchwald-Hartwig amination conditions (Pd catalysis, ligand-assisted) .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection to avoid side reactions during coupling. Deprotect with trifluoroacetic acid (TFA) .
  • Purification : Optimize yield (≥70%) via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Employ:

  • NMR Spectroscopy : Confirm substituent positions via 1H^1H-NMR (e.g., pyrrolidine protons at δ 2.8–3.2 ppm) and 13C^{13}C-NMR (pyrimidine carbons at δ 155–160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 248.1524) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular hydrogen bonding (e.g., N–H⋯N interactions) .

Q. What solvents and reaction conditions are critical for stability during synthesis?

  • Methodological Answer :

  • Solvents : Use anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) for moisture-sensitive steps.
  • Temperature : Maintain 80–100°C for coupling reactions to enhance reaction rates without decomposition .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of amine groups .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with kinase targets like Mer/c-Met?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on hydrogen bonding (e.g., pyrimidine N1 with kinase hinge region) and hydrophobic pockets (pyrrolidine ring) .
  • Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC50_{50} values from kinase inhibition assays .

Q. How to resolve discrepancies in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Normalize cell viability assays (e.g., MTT) using consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times (48–72 hrs).
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate activity thresholds .
  • Data Analysis : Apply statistical models (e.g., ANOVA) to account for variability in replicate experiments .

Q. What strategies enhance the compound’s blood-brain barrier (BBB) permeability for CNS applications?

  • Methodological Answer :

  • Structural Modifications : Introduce lipophilic groups (e.g., fluorination at pyrimidine C2) to improve logP values (target 2–3) .
  • In Silico Prediction : Use ADMET predictors (e.g., SwissADME) to assess BBB penetration potential.
  • In Vivo Validation : Perform pharmacokinetic studies in rodent models to measure brain/plasma ratios .

Q. How to address low yield in scale-up synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)2_2 vs. Pd2_2(dba)3_3) with ligands (Xantphos) to improve turnover .
  • Process Engineering : Transition from batch to flow chemistry for exothermic steps (e.g., amide coupling) to maintain temperature control .
  • Byproduct Analysis : Use LC-MS to identify and suppress side products (e.g., dimerization via Michael addition) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine
Reactant of Route 2
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6-[2-(aminomethyl)pyrrolidin-1-yl]-N-methylpyrimidin-4-amine

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